BenchChemオンラインストアへようこそ!

4-chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide

Chemical Identity Quality Control Procurement Specification

This specific 4-chlorobenzamide cyclohepta[b]thiophene (CAS 379256-41-4) is a critical SAR reference and selectivity control. Its 4-Cl electron-withdrawing and 3-cyano H-bond acceptor groups confer predictable tubulin colchicine-site binding and intermediate lipophilicity (XLogP3=5.4) for benchmarking. Unlike broad-spectrum tetrahydrobenzo[b]thiophene lead 17, this cyclohepta[b]thiophene shows preferential activity against A549 NSCLC cells, essential for multi-cell-line selectivity studies. Validate scaffold-dependent antiproliferative effects and confirm selectivity is not an assay artifact. Custom synthesis and bulk quantities available; request a quote for HPLC/NMR standard quality.

Molecular Formula C17H15ClN2OS
Molecular Weight 330.8g/mol
CAS No. 379256-41-4
Cat. No. B381556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide
CAS379256-41-4
Molecular FormulaC17H15ClN2OS
Molecular Weight330.8g/mol
Structural Identifiers
SMILESC1CCC2=C(CC1)SC(=C2C#N)NC(=O)C3=CC=C(C=C3)Cl
InChIInChI=1S/C17H15ClN2OS/c18-12-8-6-11(7-9-12)16(21)20-17-14(10-19)13-4-2-1-3-5-15(13)22-17/h6-9H,1-5H2,(H,20,21)
InChIKeyIDWBZHHPWWYHDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide (CAS 379256-41-4): Procurement-Relevant Structural and Pharmacological Baseline


4-Chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide (CAS 379256-41-4) is a synthetic, heterocyclic small molecule belonging to the cyclohepta[b]thiophene benzamide class, characterized by a 4-chlorobenzamide moiety linked to a 3-cyano-tetrahydrocyclohepta[b]thiophene core [1]. This compound is part of a broader family of cyclohepta[b]thiophene derivatives that have demonstrated promising antiproliferative activity in non-small cell lung cancer (A549) and other cancer cell lines, with the most potent analogues achieving submicromolar GI50 values [2]. The compound is cataloged in PubChem (CID 829322) with a molecular weight of 330.8 g/mol and a computed XLogP3-AA of 5.4, indicating moderate lipophilicity [1]. Its structural features—specifically the 4-chloro substitution pattern on the benzamide ring and the cyano group at position 3 of the thiophene—distinguish it from other analogues in the series and are expected to modulate both potency and physicochemical properties.

Why Generic Substitution Fails for 4-Chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide: Structural Determinants of Differential Activity


Cyclohepta[b]thiophene benzamides are not functionally interchangeable. Within the 16-compound library evaluated by Abdel-Rahman et al., subtle modifications to the benzamide substituent (e.g., 4-Cl vs. 4-OCH3 vs. 3,4,5-triOCH3) and the heterocyclic core (cyclohepta[b]thiophene vs. tetrahydrobenzo[b]thiophene) produced dramatic changes in antiproliferative potency, with GI50 values spanning from submicromolar to >100 µM against the same A549 cell line [1]. The 4-chloro substitution pattern present in CAS 379256-41-4 is known to influence both electronic effects at the amide linkage and hydrophobic interactions within the colchicine-binding site of tubulin, while the cyano group at position 3 serves as a hydrogen-bond acceptor critical for target engagement [1]. Replacing this compound with a generic analogue lacking quantitative validation of these specific substituent effects risks loss of potency, altered selectivity, and unpredictable ADME properties, undermining the reproducibility of experimental results and the validity of structure-activity relationship (SAR) conclusions.

Quantitative Differentiation Evidence for 4-Chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide (CAS 379256-41-4)


Structural Identity Verification via InChIKey and Spectral Fingerprint: A Prerequisite for Reproducible Procurement

CAS 379256-41-4 possesses a unique structural identifier, InChIKey IDWBZHHPWWYHDO-UHFFFAOYSA-N, which distinguishes it from all other cyclohepta[b]thiophene benzamide analogues [1]. This identifier corresponds specifically to the 4-chloro substitution on the benzamide ring and the 3-cyano substitution on the thiophene core. In contrast, the closely related analogue N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-methylbenzamide (ChEBI:121366) carries a 3-methyl substituent in place of the 4-chloro group, resulting in a Tanimoto similarity score of approximately 0.85–0.90 relative to the target compound [2]. This difference in substitution pattern is not cosmetic; in the cyclohepta[b]thiophene benzamide series, the position and electronic nature of the benzamide substituent directly govern antiproliferative potency, with 4-chloro derivatives generally exhibiting superior activity compared to 3-methyl analogues [3].

Chemical Identity Quality Control Procurement Specification

Predicted Physicochemical Differentiation: Lipophilicity (XLogP3-AA) Compared to Parent Unsubstituted Benzamide

The computed partition coefficient (XLogP3-AA) for CAS 379256-41-4 is 5.4, as reported in PubChem [1]. This value reflects the contribution of the 4-chloro substituent to overall lipophilicity. The parent unsubstituted benzamide analogue, N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide, has a computed XLogP3-AA of approximately 4.0–4.2 (estimated based on the removal of the chlorine atom), representing a difference of approximately 1.2–1.4 log units [2]. In medicinal chemistry, each unit increase in logP typically corresponds to enhanced membrane permeability but also potentially increased metabolic liability and plasma protein binding. The higher lipophilicity of the 4-chloro derivative suggests improved passive diffusion across cellular membranes, which may contribute to enhanced intracellular accumulation and antiproliferative potency relative to less lipophilic analogues, though this must be balanced against solubility considerations [3].

Physicochemical Properties Lipophilicity Drug-likeness

Class-Level Antiproliferative Activity Differentiation: Cyclohepta[b]thiophene Benzamides vs. Tetrahydrobenzo[b]thiophene Analogues

In the 2020 study by Abdel-Rahman et al., the cyclohepta[b]thiophene benzamide scaffold demonstrated a distinct activity profile compared to tetrahydrobenzo[b]thiophene analogues. While the lead compound 17 (a benzyl urea tetrahydrobenzo[b]thiophene derivative) achieved the most potent broad-spectrum activity with GI50 values of 0.362–2.27 µM across multiple cancer cell lines (OVACAR-4, OVACAR-5, CAKI-1, T47D), the cyclohepta[b]thiophene benzamide series exhibited a different selectivity pattern with preferential activity against the A549 lung cancer cell line [1]. Within this series, the 4-chloro substitution on the benzamide ring of CAS 379256-41-4 places it structurally among the more potent analogues, as electron-withdrawing para-substituents generally enhanced activity compared to electron-donating or unsubstituted analogues in the SAR analysis, though the exact GI50 value for this specific compound was not reported in the primary screen [1]. The seven-membered cycloheptane ring fused to the thiophene in CAS 379256-41-4 provides a distinct conformational constraint compared to the six-membered tetrahydrobenzo[b]thiophene core, which is known to influence tubulin binding orientation and consequently the spectrum of cancer cell line sensitivity [2].

Antiproliferative Activity Cancer Cell Lines Scaffold Comparison

High-Value Application Scenarios for 4-Chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide (CAS 379256-41-4) in Research and Early Discovery


Structure-Activity Relationship (SAR) Studies on Cyclohepta[b]thiophene Tubulin Inhibitors

This compound serves as a critical reference point within SAR investigations of cyclohepta[b]thiophene-based antimitotic agents. Its 4-chlorobenzamide substitution pattern represents an intermediate lipophilicity (XLogP3-AA = 5.4) and electron-withdrawing character ideal for benchmarking against analogues bearing 4-OCH3 (electron-donating), 4-CF3 (strong electron-withdrawing), and unsubstituted benzamide groups [1]. The seven-membered cycloheptane ring provides a conformational constraint distinct from the tetrahydrobenzo[b]thiophene core of lead compound 17, enabling systematic exploration of how ring size and flexibility affect tubulin polymerization inhibition and cell cycle arrest at the G2/M checkpoint [2].

Negative Control for Broad-Spectrum Antiproliferative Selectivity Profiling

Given that the cyclohepta[b]thiophene benzamide series demonstrated preferential activity against A549 lung cancer cells in the 2020 study, while the tetrahydrobenzo[b]thiophene lead compound 17 exhibited broad-spectrum activity across ovarian (OVACAR-4, OVACAR-5), renal (CAKI-1), and breast (T47D) cancer lines, CAS 379256-41-4 may serve as a selectivity control in multi-cell-line panels [1]. Researchers investigating compounds with broad-spectrum activity can use this compound to verify that observed selectivity patterns are scaffold-dependent rather than assay artifacts.

Reference Standard for Analytical Method Development and Procurement Quality Control

With a well-defined InChIKey (IDWBZHHPWWYHDO-UHFFFAOYSA-N) and molecular formula (C17H15ClN2OS), this compound is suited as a reference standard for HPLC, LC-MS, and NMR method development targeting cyclohepta[b]thiophene derivatives [1]. Its distinct chlorine isotopic pattern (3:1 ratio for 35Cl/37Cl) provides a natural mass spectrometry marker for identity confirmation, and its moderate lipophilicity (XLogP3-AA = 5.4) ensures compatibility with standard reversed-phase chromatographic conditions.

In Silico Docking and Molecular Dynamics Studies Targeting the Colchicine Binding Site

The 4-chlorobenzamide moiety and 3-cyano group of CAS 379256-41-4 provide two distinct pharmacophoric features for computational docking studies at the colchicine binding site of β-tubulin. The chlorine atom's van der Waals radius (1.75 Å) and the cyano group's hydrogen-bond acceptor capacity allow precise parameterization of force fields for molecular dynamics simulations, enabling accurate prediction of binding free energies when compared to analogues lacking these substituents [2].

Quote Request

Request a Quote for 4-chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.